![molecular formula C15H14N4OS B2973707 N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}thiophene-2-carboxamide CAS No. 2097899-05-1](/img/structure/B2973707.png)

N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}thiophene-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

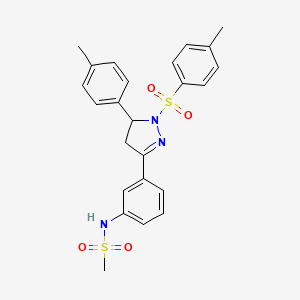

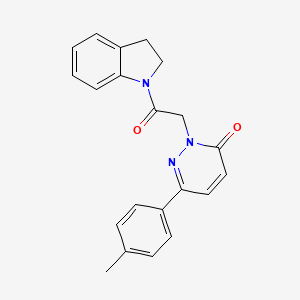

“N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}thiophene-2-carboxamide” is a complex organic compound that contains several functional groups and rings, including a pyridine ring, a pyrazole ring, and a thiophene ring . The pyridine ring is a six-membered aromatic heterocycle with one nitrogen atom . Pyrazole is a three carbon, two nitrogen containing five-membered heterocyclic moiety . Thiophene is a five-membered ring with four carbon atoms and one sulfur atom .

Molecular Structure Analysis

The molecular structure of “N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}thiophene-2-carboxamide” is likely to be complex due to the presence of multiple rings and functional groups. The molecule may feature intermolecular hydrogen bonding . The central N-methyl moiety is planar, and the two adjacent N-methylpyridine moieties are out of the plane .

Scientific Research Applications

Pharmaceutical Drug Development

This compound, with its complex structure, is likely to interact with various biological targets. It could serve as a lead compound in the development of new pharmaceutical drugs. Its pyridine and pyrazole moieties are common in drugs that exhibit a wide range of biological activities, including antibacterial, antiviral, and anti-inflammatory effects .

Biological Activity Profiling

Due to the presence of multiple reactive sites, this compound can be used to synthesize a diverse array of derivatives. These derivatives can then be screened for biological activity, contributing to the identification of new active compounds for further drug development .

Chemical Synthesis and Catalysis

The compound’s structure suggests potential use in chemical synthesis and catalysis. It could act as a ligand for metal catalysts, facilitating various chemical reactions, including polymerization and organic compound synthesis .

Material Science

In material science, the compound could be utilized in the design of new organic semiconductors due to its conjugated system and potential for electron delocalization. This could lead to advancements in the creation of organic light-emitting diodes (OLEDs) or photovoltaic cells .

Molecular Modeling and Design

The compound’s intricate structure makes it suitable for molecular modeling studies. It can be used to understand the interaction between small molecules and biological targets, aiding in the design of more efficient drugs with fewer side effects .

Analytical Chemistry

As a reference compound, it can be used in analytical chemistry to develop new assays and analytical methods. Its unique structure could be beneficial in the calibration of instruments or as a standard in mass spectrometry studies .

Mechanism of Action

Target of Action

Similar compounds have been found to interact with various receptors and enzymes, which play crucial roles in numerous biological processes .

Mode of Action

It’s known that the compound forms strong intramolecular hydrogen bonds, which could influence its interaction with its targets .

Biochemical Pathways

Similar compounds have been found to influence a variety of biological activities, suggesting that they may affect multiple biochemical pathways .

Result of Action

Similar compounds have been found to exhibit a range of biological activities, suggesting that they may have diverse effects at the molecular and cellular levels .

properties

IUPAC Name |

N-[2-(4-pyridin-3-ylpyrazol-1-yl)ethyl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N4OS/c20-15(14-4-2-8-21-14)17-6-7-19-11-13(10-18-19)12-3-1-5-16-9-12/h1-5,8-11H,6-7H2,(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPJYDIATCJYNNC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=CN(N=C2)CCNC(=O)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}thiophene-2-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-cyclohexyl-N-[2-(4-fluorophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]propanamide](/img/structure/B2973624.png)

![N-(isochroman-3-ylmethyl)-N-methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2973626.png)

![1-ethyl-4-(8-fluoro-11-oxo-2,3,4,11-tetrahydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidine-2-carbonyl)piperazine-2,3-dione](/img/structure/B2973629.png)

![5-benzyl-7-(4-methoxybenzoyl)-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B2973633.png)

![N-(2-chlorobenzyl)-2-(3-(4-methoxybenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2973635.png)

![(Z)-N-(4-(((1-(3-fluorobenzyl)-2,2-dioxido-4-oxo-1H-thieno[3,2-c][1,2]thiazin-3(4H)-ylidene)methyl)amino)phenyl)furan-2-carboxamide](/img/structure/B2973639.png)

![3-[(2,6-dichlorobenzyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]-2-thiophenecarboxamide](/img/structure/B2973642.png)

![3-chloro-4-fluoro-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)benzenesulfonamide](/img/structure/B2973647.png)